S-(4-Hydroxybenzyl)glutathione

描述

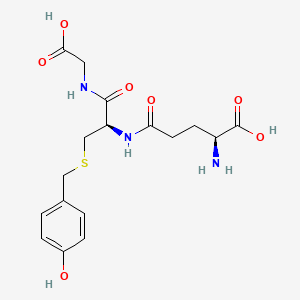

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-hydroxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O7S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-28-8-10-1-3-11(21)4-2-10/h1-4,12-13,21H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWDMACVJFPRW-STQMWFEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on S-(4-Hydroxybenzyl)glutathione

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Hydroxybenzyl)glutathione is a naturally occurring glutathione (B108866) derivative first isolated from the medicinal plant Gastrodia elata. This molecule has garnered interest in the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and putative signaling pathways. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development.

Introduction

This compound is a conjugate of the endogenous antioxidant glutathione and a 4-hydroxybenzyl moiety. It belongs to a class of S-substituted glutathione derivatives, which are often formed through the enzymatic action of Glutathione S-Transferases (GSTs) in the detoxification of xenobiotics and endogenous electrophiles. Found in Gastrodia elata, a plant with a long history of use in traditional medicine for neurological disorders, this compound is emerging as a molecule of interest for its potential therapeutic applications, particularly in the realm of neuroprotection. This guide aims to consolidate the current knowledge on this compound and provide practical methodologies for its study.

Chemical and Physical Properties

This compound is a tripeptide derivative with a molecular formula of C17H23N3O7S and a molecular weight of approximately 413.45 g/mol .[1][2] Its structure consists of a glutathione backbone (γ-L-Glutamyl-L-cysteinylglycine) with a 4-hydroxybenzyl group attached to the sulfur atom of the cysteine residue.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-[(carboxymethyl)amino]-3-[(4-hydroxybenzyl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | N/A |

| Molecular Formula | C17H23N3O7S | [3] |

| Molecular Weight | 413.45 g/mol | [3] |

| CAS Number | 129636-38-0 | [4] |

| Appearance | Solid | [1] |

| Solubility | Soluble in aqueous solutions | Inferred |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its ability to inhibit the binding of kainic acid to brain glutamate (B1630785) receptors.[3][4] Kainate receptors are a subtype of ionotropic glutamate receptors involved in synaptic transmission and excitotoxicity.

| Assay | Target | Activity | Value | Reference(s) |

| Kainic Acid Binding Assay | Brain Glutamate Receptors | Inhibition | IC50 = 2 µM | [3][4] |

| Serum Deprivation-Induced Cell Damage | PC12 Cells | Protection | Active | [5] |

| Fe2+-cysteine induced lipid peroxidation | Rat Liver Microsomes | Inhibition | Active | [5] |

Inhibition of Kainate Receptor Binding

This compound competitively inhibits the binding of the potent neurotoxin kainic acid to its receptors in the brain, with a half-maximal inhibitory concentration (IC50) of 2 µM.[3][4] This suggests a potential role in modulating glutamatergic neurotransmission and protecting against excitotoxicity, a key mechanism in many neurological disorders.

Neuroprotective Effects

Studies on this compound and related compounds from Gastrodia elata have demonstrated neuroprotective effects. For instance, a derivative of this compound was shown to be active against serum deprivation-induced PC12 cell damage.[5] Furthermore, synthetic S-(4-hydroxybenzyl)cysteine sulfoxide (B87167) stereoisomers, structurally related to this compound, exhibited activity against Fe2+-cysteine induced rat liver microsomal lipid peroxidation.[5]

The neuroprotective effects of the precursor molecule, 4-hydroxybenzyl alcohol (4-HBA), have been more extensively studied. 4-HBA has been shown to protect neurons against cerebral ischemic injury by upregulating the transcription factor Nrf2 and antioxidant proteins such as peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI) through the PI3K/Akt signaling pathway.[2] Given that this compound can be formed from a 4-hydroxybenzyl moiety, it is plausible that it shares or contributes to these neuroprotective mechanisms.

Signaling Pathways

While the direct signaling pathways of this compound are still under investigation, its structural components and the known activities of its precursors suggest involvement in key cellular defense and signaling networks.

Glutathione Metabolism and Detoxification

As a glutathione conjugate, this compound is intrinsically linked to the glutathione metabolic pathway. Its formation is likely catalyzed by Glutathione S-Transferases (GSTs), which play a crucial role in the detoxification of electrophilic compounds.

References

- 1. A small molecule targeting glutathione activates Nrf2 and inhibits cancer cell growth through promoting Keap-1 S-glutathionylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Hydroxybenzyl-substituted glutathione derivatives from Gastrodia elata | Semantic Scholar [semanticscholar.org]

S-(4-Hydroxybenzyl)glutathione discovery and origin

An In-depth Technical Guide to S-(4-Hydroxybenzyl)glutathione: Discovery, Origin, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a naturally occurring glutathione (B108866) derivative. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its discovery, natural origin, biochemical properties, and relevant experimental methodologies.

This compound was identified as a key bioactive compound from the rhizomes of the plant Gastrodia elata Blume, a member of the Orchidaceae family. This plant has a long history of use in traditional Chinese medicine for treating various neurological disorders. A significant study by Qing-Lan Guo and colleagues, published in the Journal of Asian Natural Products Research in 2015, detailed the isolation and structural characterization of this compound along with seven new related derivatives from an aqueous extract of G. elata rhizomes.[1] While this paper provides extensive characterization, it refers to this compound as a known compound, suggesting earlier identification. The primary bioactivity that led to its isolation is its ability to inhibit the binding of kainic acid to glutamate (B1630785) receptors in the brain.[2][3]

The proposed biosynthetic pathway for this compound in Gastrodia elata involves the conjugation of glutathione (GSH) with a 4-hydroxybenzyl-containing substrate. This reaction is likely catalyzed by a glutathione S-transferase (GST), a superfamily of enzymes known to conjugate GSH to a wide variety of electrophilic compounds for detoxification and secondary metabolism.[4][5][6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | GluR | TargetMol [targetmol.com]

- 4. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 5. Glutathione S-Transferease Minireview | Oxford Biomedical Research [oxfordbiomed.com]

- 6. Glutathione S-Transferase - Creative Enzymes [creative-enzymes.com]

A Technical Guide to S-(4-Hydroxybenzyl)glutathione (HBG) in Gastrodia elata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrodia elata Blume, a revered herb in traditional medicine known as "Tianma," is a rich source of bioactive phenolic compounds. Among these, S-(4-HYDROXYBENZYL)GLUTATHIONE (HBG) and its derivatives have emerged as compounds of significant interest due to their neuroprotective properties. This technical guide provides a consolidated overview of the current scientific knowledge on HBG from G. elata. It details the compound's biosynthesis, presents its pharmacological activities through structured data, outlines key experimental protocols for its study, and visualizes its proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics for neurological disorders.

Introduction

Gastrodia elata is a perennial orchid that has been utilized for centuries in traditional Chinese medicine to treat a variety of neurological and nervous disorders, including headaches, dizziness, epilepsy, and paralysis.[1] Its therapeutic effects are attributed to a diverse array of chemical constituents, primarily phenolic compounds.[2] Scientific investigation into the aqueous extracts of G. elata rhizomes led to the isolation and characterization of this compound (HBG) and several of its novel derivatives.[3] HBG is a conjugate of the antioxidant tripeptide glutathione (B108866) and a 4-hydroxybenzyl group. Its discovery in G. elata has opened new avenues for understanding the plant's neuropharmacological activity and for the potential development of glutathione-based therapeutics.

Biosynthesis and Chemistry

The precise biosynthetic pathway of HBG in G. elata has not been fully elucidated. However, based on the known pathways of glutathione synthesis in plants and the structure of HBG, a probable pathway can be proposed. Glutathione (GSH) is synthesized in two ATP-dependent steps from its constituent amino acids: glutamate (B1630785), cysteine, and glycine. The final step to form HBG is likely the conjugation of a 4-hydroxybenzyl moiety to the sulfhydryl group of the cysteine residue in glutathione. This reaction is typically catalyzed by a Glutathione S-transferase (GST) enzyme, which conjugates electrophilic substrates to GSH for detoxification and other metabolic functions. The precursor for the 4-hydroxybenzyl group is likely 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde, both of which are also present in G. elata.

Caption: Proposed biosynthetic pathway of HBG in Gastrodia elata.

Quantitative Data and Pharmacological Activity

| Compound | Assay | Activity (IC₅₀) | Reference(s) |

| This compound (HBG) | in vitro binding to brain glutamate (kainate) receptors | 2 µM | |

| (-)-(Sₛ)-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 0.13 µM | [1] |

| (+)-(Rₛ)-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 0.44 µM | [1] |

| D-[S-4-(hydroxybenzyl)]cysteine | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 1.01 µM | [1] |

| (-)-(Sₛ)-D-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 1.04 µM | [1] |

| (+)-(Rₛ)-D-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 1.74 µM | [1] |

| L-[S-4-(hydroxybenzyl)]cysteine | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 6.78 µM | [1] |

| Glutathione (Positive Control) | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 20.21 µM | |

| Derivative Compound 3 ¹ | Serum deprivation-induced PC12 cell damage | Active | [3] |

¹Structure identified as (S)-γ-L-glutamyl-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide. The term "Active" indicates the compound showed protective effects, but a specific IC₅₀ value was not provided in the source.

Detailed Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of HBG and for the key bioassays used to determine its activity.

Extraction and Purification of HBG and Derivatives

This protocol is a synthesized methodology based on the procedures described by Guo et al. (2015) for isolating HBG derivatives from G. elata rhizomes.

-

Extraction:

-

Air-dried and powdered rhizomes of G. elata are extracted with water (e.g., 10 L of water for 1 kg of powder) at room temperature multiple times (e.g., 3 times for 24 hours each).

-

The aqueous extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Initial Fractionation (Column Chromatography):

-

The crude extract is subjected to chromatography on a Diaion HP-20 macroporous resin column.

-

The column is eluted with a stepwise gradient of ethanol (B145695) in water (e.g., 0%, 20%, 50%, 95% ethanol). Fractions are collected and monitored by TLC or HPLC.

-

-

Silica (B1680970) Gel Chromatography:

-

Fractions enriched with target compounds are further purified on a silica gel column.

-

Elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol with increasing polarity.

-

-

ODS Chromatography:

-

Further separation is achieved using an octadecylsilyl (ODS) reversed-phase column.

-

A gradient of methanol (B129727) in water is typically used as the mobile phase.

-

-

Final Purification (Preparative HPLC):

-

Final purification to yield individual compounds is performed on a preparative reversed-phase HPLC system (e.g., C18 column).

-

An isocratic or gradient elution with an acetonitrile-water or methanol-water mobile phase is used to isolate pure HBG and its derivatives.

-

The structure of isolated compounds is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Caption: Workflow for extraction, purification, and analysis of HBG.

Kainate Receptor Binding Assay

This assay determines the ability of HBG to inhibit the binding of a specific radioligand to kainate-type glutamate receptors. The protocol is based on methods described by London and Coyle.

-

Membrane Preparation:

-

Whole brains (excluding cerebellum) from male Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged to pellet cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000g) to pellet the membranes.

-

Membranes are washed multiple times by resuspension in buffer and centrifugation. The final pellet is resuspended to a known protein concentration.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation (e.g., 10 mg protein) are incubated in a final volume of 1 mL.

-

The incubation mixture contains Tris-HCl buffer, a low concentration of radiolabeled kainate (e.g., 5 nM [³H]kainate), and varying concentrations of the test compound (HBG).

-

For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled L-glutamic acid (e.g., 1 mM).

-

-

Incubation and Termination:

-

The reaction tubes are incubated for 60 minutes at 4°C.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value is determined by plotting the percentage inhibition of specific binding against the logarithm of the HBG concentration.

-

Fe²⁺-Cysteine Induced Microsomal Lipid Peroxidation Assay

This assay measures the antioxidant capacity of HBG by assessing its ability to inhibit lipid peroxidation in liver microsomes induced by a pro-oxidant system.

-

Microsome Preparation:

-

Livers from male Sprague-Dawley rats are homogenized in a suitable buffer (e.g., Tris/KCl).

-

The homogenate is centrifuged to remove cell debris and mitochondria. The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction.

-

The microsomal pellet is washed, resuspended in buffer, and the protein concentration is determined.

-

-

Peroxidation Reaction:

-

Microsomes (e.g., 1 mg protein/mL) are incubated in Tris/KCl buffer at 37°C.

-

The test compound (HBG) is added at various concentrations.

-

Lipid peroxidation is initiated by adding FeSO₄ (e.g., 5 µM) and L-cysteine (e.g., 500 µM).

-

-

Incubation and Measurement (TBARS Method):

-

The mixture is incubated for a set time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

The samples are heated (e.g., 95°C for 15 minutes) to allow the malondialdehyde (MDA), a product of lipid peroxidation, to react with TBA, forming a pink-colored adduct.

-

After cooling, samples are centrifuged, and the absorbance of the supernatant is measured at 532 nm.

-

-

Data Analysis:

-

The amount of MDA formed is calculated using an extinction coefficient.

-

The percentage inhibition of lipid peroxidation is calculated for each concentration of HBG, and the IC₅₀ value is determined.

-

Serum Deprivation-Induced PC12 Cell Damage Assay

This cell-based assay evaluates the cytoprotective effect of HBG against apoptosis induced by the withdrawal of essential growth factors.[2][3]

-

Cell Culture:

-

PC12 cells (a rat pheochromocytoma cell line) are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and horse serum at 37°C in a 5% CO₂ incubator.

-

-

Induction of Apoptosis:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The standard growth medium is removed and replaced with a serum-free medium to induce apoptosis (serum deprivation).

-

Test groups are treated with the serum-free medium containing various concentrations of the test compound (e.g., an HBG derivative). Control groups include cells in normal serum-containing medium (negative control) and cells in serum-free medium alone (positive control for apoptosis).

-

-

Incubation and Viability Assessment:

-

The cells are incubated for a period of 24 to 48 hours.

-

Cell viability is assessed using one of several methods:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Trypan Blue Exclusion: Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue. Cells are counted using a hemacytometer.

-

Hoechst Staining: A fluorescent stain that binds to DNA. Apoptotic cells are identified by their condensed and fragmented nuclei.

-

Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner enzyme in apoptosis, using a colorimetric or fluorometric substrate.

-

-

-

Data Analysis:

-

Cell viability or apoptosis is quantified and expressed as a percentage relative to the controls. The protective effect of the compound is determined by its ability to increase cell survival or decrease apoptotic markers compared to the serum-deprived control.

-

Hypothesized Neuroprotective Signaling Pathway

Direct studies on the signaling pathways of HBG are currently lacking. However, based on its structure and the known mechanisms of its constituent parts—glutathione and 4-hydroxybenzyl alcohol (4-HBA)—a plausible neuroprotective mechanism can be hypothesized. 4-HBA has been shown to protect neurons by activating the PI3K/Akt pathway, which leads to the nuclear translocation of the transcription factor Nrf2. Nrf2 then upregulates the expression of antioxidant enzymes. This, combined with the intrinsic radical scavenging and detoxification properties of the glutathione moiety, suggests a dual-action mechanism for HBG.

Caption: Hypothesized neuroprotective signaling pathway of HBG.

Conclusion

This compound and its related compounds from Gastrodia elata represent a promising class of molecules for neuropharmacological research. Their demonstrated activities, including inhibition of kainate receptor binding, potent antioxidant effects against lipid peroxidation, and cytoprotection in neuronal cell models, underscore their therapeutic potential. While the foundational research has been laid, further studies are required to quantify the concentration of HBG in G. elata, fully elucidate its specific signaling pathways, and evaluate its efficacy and safety in in vivo models of neurological disease. This guide provides the core technical information to facilitate and inspire such future research, aiming to translate the traditional use of G. elata into evidence-based therapeutic applications.

References

The Biological Activity of S-(4-Hydroxybenzyl)glutathione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Hydroxybenzyl)glutathione is a naturally occurring glutathione (B108866) derivative isolated from the plant Gastrodia elata. As a structural analog of the endogenous antioxidant and signaling molecule glutathione, this compound has been investigated for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects, with a focus on its interaction with glutamate (B1630785) receptors and an evaluation of its antioxidant and cytotoxic properties. This document is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug discovery.

Core Biological Activity: Glutamate Receptor Modulation

The most well-documented biological activity of this compound is its inhibitory effect on kainic acid binding to brain glutamate receptors. Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. Dysregulation of kainate receptor signaling has been implicated in various neurological disorders, making them a target for therapeutic intervention.

Quantitative Data: Inhibition of Kainic Acid Binding

This compound has been shown to be a potent inhibitor of the in vitro binding of kainic acid to brain glutamate receptors. The key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50).

| Biological Activity | Assay | Target | Test System | IC50 | Reference |

| Inhibition of Kainic Acid Binding | Radioligand Binding Assay | Brain Glutamate Receptors | In Vitro | 2 µM | [Andersson M, et al., 1995][1][2][3][4] |

Antioxidant and Anticancer Activity Assessment

Contrary to what might be expected from a glutathione derivative, studies on this compound have not demonstrated significant direct antioxidant or anticancer activities. Research by Guo et al. (2014) investigated these properties and found the compound to be inactive in the assays conducted.

Quantitative Data: Antioxidant and Cytotoxicity Screening

| Biological Activity | Assay | Test System | Concentration | Result | Reference |

| Antioxidant (Radical Scavenging) | DPPH Assay | In Vitro | 10 µM | Inactive | [Guo Q-L, et al., 2014] |

| Antioxidant (Lipid Peroxidation) | Fe2+-cysteine-induced rat liver microsomal lipid peroxidation | In Vitro | 10 µM | Inactive | [Guo Q-L, et al., 2014] |

| Anticancer (Cytotoxicity) | Assay against various human cancer cell lines | In Vitro | 10 µM | Inactive | [Guo Q-L, et al., 2014] |

| Antiviral | HIV-1 Replication Assay | In Vitro | 10 µM | Inactive | [Guo Q-L, et al., 2014] |

Potential Anti-inflammatory Activity: An Unexplored Avenue

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the known roles of glutathione and its other derivatives in modulating inflammatory pathways suggest that this is a plausible area for future investigation. Glutathione itself is a key regulator of the cellular redox state, which is intricately linked to inflammatory responses. A decrease in the glutathione to glutathione disulfide (GSH/GSSG) ratio is often associated with pro-inflammatory conditions. Further research is required to determine if this compound can influence inflammatory signaling pathways.

Experimental Protocols

Protocol 1: Inhibition of [3H]Kainic Acid Binding to Brain Glutamate Receptors (Representative Protocol)

1. Preparation of Brain Membranes:

- Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

- Resuspend the final pellet in the assay buffer.

2. Binding Assay:

- In a 96-well plate, combine the brain membrane preparation, [3H]kainic acid (at a concentration near its Kd), and varying concentrations of this compound or a control compound.

- Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

3. Measurement and Analysis:

- Measure the radioactivity retained on the filters using a scintillation counter.

- Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled kainic acid) from the total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: DPPH Radical Scavenging Assay

1. Reagent Preparation:

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

- Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

2. Assay Procedure:

- Add the this compound solution or control to the DPPH solution in a 96-well plate.

- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

3. Measurement and Analysis:

- Measure the absorbance of the solution at a wavelength of approximately 517 nm.

- The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity

1. Cell Culture and Treatment:

- Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of this compound or a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 hours).

2. MTT Assay:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

3. Measurement and Analysis:

- Measure the absorbance at approximately 570 nm using a microplate reader.

- Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

Workflow for Kainic Acid Binding Assay.

Summary of this compound's Biological Activities.

Conclusion

This compound is a specific modulator of brain glutamate receptors, demonstrating potent inhibition of kainic acid binding. This activity warrants further investigation for its potential therapeutic applications in neurological conditions where kainate receptor signaling is dysregulated. However, current evidence indicates a lack of significant direct antioxidant or cytotoxic effects at the concentrations tested. The potential for anti-inflammatory activity remains an open area for future research. This technical guide summarizes the existing data to aid researchers in designing new studies to further elucidate the pharmacological profile of this interesting natural product.

References

An In-depth Technical Guide to the Mechanism of Action of S-(4-Hydroxybenzyl)glutathione

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Hydroxybenzyl)glutathione (S-HBG) is a naturally occurring glutathione (B108866) derivative isolated from the medicinal plant Gastrodia elata. Emerging research indicates that its mechanism of action is multifaceted, primarily involving the modulation of glutamatergic neurotransmission and the activation of cellular antioxidant pathways. This technical guide provides a comprehensive overview of the core mechanisms of S-HBG, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

The biological activity of this compound appears to be driven by two primary, and potentially interconnected, mechanisms: inhibition of glutamate (B1630785) receptors and enhancement of the endogenous antioxidant response system.

Inhibition of Glutamate Receptors

S-HBG has been identified as an inhibitor of the in vitro binding of kainic acid to brain glutamate receptors.[1][2] Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. Their overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. By inhibiting kainic acid binding, S-HBG may exert neuroprotective effects by attenuating excessive glutamatergic signaling.

Antioxidant and Cytoprotective Effects via Nrf2 Activation

The 4-hydroxybenzyl alcohol (4-HBA) moiety of S-HBG is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes. Activation of the Nrf2-antioxidant response element (ARE) pathway by the 4-HBA component suggests that S-HBG likely upregulates the synthesis of endogenous antioxidants, including enzymes involved in glutathione (GSH) metabolism such as γ-glutamylcysteine synthetase (GCS).[4][5] This action enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative stress.[3][6]

Quantitative Data

The following table summarizes the key quantitative data associated with the bioactivity of this compound and its related compounds.

| Compound | Assay | Target/Effect | Value | Reference |

| This compound | Radioligand Binding Assay | Inhibition of [3H]kainic acid binding to brain glutamate receptors | IC50: 2 µM | [1][2][7] |

| Bis(4-hydroxybenzyl)sulfide | Mushroom Tyrosinase Inhibition | Tyrosinase | IC50: 0.5 µM | [8] |

| 4-Hydroxybenzyl alcohol (4-HBA) | Mushroom Tyrosinase Inhibition | Monophenolase activity | - | [9][10] |

| 4-Hydroxybenzyl alcohol (4-HBA) | Cell-based Assay | Melanin synthesis in mouse melanoma cells (at 1.0 mM) | 45% of control | [9][10] |

| 4-Hydroxybenzyl alcohol (4-HBA) | Cell Viability Assay | C6 astrocyte cell survival after H2O2 exposure (100 µM 4-HBA pre-incubation) | Increased from 54.2% to 85.9% | [3] |

| 4-Hydroxybenzyl alcohol (4-HBA) | Gene Expression Analysis | HO-1 induction in C6 cells | 3.4-fold increase | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound.

Experimental Workflow

The following diagram outlines a potential experimental workflow for characterizing the mechanism of action of this compound.

Experimental Protocols

Radioligand Binding Assay for Kainate Receptors

Objective: To determine the inhibitory effect of S-HBG on the binding of a radiolabeled ligand to kainate receptors in brain tissue homogenates.

Materials:

-

This compound

-

[3H]Kainic acid (radioligand)

-

Brain tissue (e.g., rat or mouse cortex or hippocampus)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled kainic acid (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare brain tissue homogenates by homogenizing the tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer.

-

Set up the binding assay in microcentrifuge tubes containing:

-

Brain membrane preparation

-

[3H]Kainic acid at a fixed concentration

-

Varying concentrations of S-HBG or vehicle control

-

For non-specific binding, add a high concentration of unlabeled kainic acid.

-

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of S-HBG by plotting the percentage of specific binding against the logarithm of the S-HBG concentration.

Nrf2 Nuclear Translocation Assay (Western Blot)

Objective: To assess the activation of the Nrf2 pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Cell line (e.g., astrocytes, neuronal cells)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Nuclear and cytoplasmic extraction buffers

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with S-HBG at various concentrations and time points.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard protocols.

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 and loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the Nrf2 levels in the nuclear fraction to the Lamin B1 loading control to determine the extent of nuclear translocation.

Glutathione (GSH) Quantification Assay

Objective: To measure the total glutathione (GSH and GSSG) levels in cell or tissue lysates.

Materials:

-

Cell or tissue samples

-

Deproteinizing agent (e.g., metaphosphoric acid or 5-sulfosalicylic acid)

-

Assay buffer (e.g., phosphate (B84403) buffer with EDTA)

-

Glutathione reductase

-

NADPH

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

GSH and GSSG standards

-

Microplate reader

Procedure:

-

Homogenize cell or tissue samples in a deproteinizing agent to precipitate proteins.

-

Centrifuge the homogenate to obtain a clear supernatant containing glutathione.

-

Prepare a standard curve using known concentrations of GSH.

-

In a 96-well plate, add the sample supernatant or GSH standards.

-

Add the reaction mixture containing assay buffer, glutathione reductase, and NADPH to each well.

-

Initiate the reaction by adding DTNB.

-

The reaction involves the reduction of GSSG to GSH by glutathione reductase, and the reaction of GSH with DTNB to form a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

The rate of TNB formation is proportional to the total glutathione concentration in the sample.

-

Calculate the glutathione concentration in the samples by comparing the rate of absorbance change to the standard curve.

Conclusion

This compound demonstrates a promising therapeutic potential through its dual mechanism of action involving the modulation of glutamatergic signaling and the enhancement of cellular antioxidant defenses. Its ability to inhibit kainate receptors suggests a role in mitigating excitotoxicity, while its capacity to activate the Nrf2 pathway points to a broader cytoprotective effect against oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of S-HBG and its potential applications in neurodegenerative diseases and other conditions associated with excitotoxicity and oxidative damage. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GluR | TargetMol [targetmol.com]

- 3. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione biosynthesis via activation of the nuclear factor E2-related factor 2 (Nrf2)--antioxidant-response element (ARE) pathway is essential for neuroprotective effects of sulforaphane and 6-(methylsulfinyl) hexyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Interaction of S-(4-Hydroxybenzyl)glutathione with Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Hydroxybenzyl)glutathione (4-HBG), a derivative of the endogenous antioxidant glutathione (B108866), has emerged as a molecule of interest in neuroscience research due to its interaction with glutamate (B1630785) receptors. As the primary excitatory neurotransmitters in the central nervous system, glutamate receptors are crucial in synaptic plasticity, learning, and memory. Their dysfunction is implicated in numerous neurological disorders. This technical guide provides an in-depth analysis of the current understanding of the interaction between 4-HBG and glutamate receptors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound and Glutamate Receptors

This compound is a naturally occurring compound that has been identified as an active component in traditional medicinal extracts. Its structural similarity to glutathione, an endogenous ligand of NMDA and AMPA receptors, suggests a potential role in modulating glutamatergic neurotransmission[1]. Glutamate receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs, which include the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that mediate fast excitatory synaptic transmission.

Quantitative Analysis of Receptor Interaction

The interaction of this compound and related glutathione derivatives with ionotropic glutamate receptors has been characterized primarily through in vitro radioligand binding assays. The available quantitative data, while not exhaustive for 4-HBG across all receptor subtypes, provides valuable insights into its binding affinity.

| Compound | Receptor Subtype | Assay Type | Radioligand | Preparation | IC50 (µM) | Reference |

| This compound | Kainate | Inhibition of binding | [3H]Kainic Acid | Brain homogenate | 2 | --INVALID-LINK--, --INVALID-LINK-- |

| S-Alkyl Glutathione Derivatives | AMPA | Inhibition of binding | [3H]AMPA | Mouse synaptic membranes | 0.8 - 15.9 | --INVALID-LINK-- |

| S-Alkyl Glutathione Derivatives | NMDA | Inhibition of NMDA-sensitive binding | L-[3H]Glutamate | Mouse synaptic membranes | Micromolar range | --INVALID-LINK-- |

| S-Nitrosoglutathione | Kainate | Displacement of binding | [3H]Kainate | Pig cerebral cortical membranes | Low micromolar | --INVALID-LINK-- |

| S-Nitrosoglutathione | NMDA | Displacement of binding | [3H]CPP | Pig cerebral cortical membranes | Low micromolar | --INVALID-LINK-- |

Note: Data for S-Alkyl Glutathione Derivatives and S-Nitrosoglutathione are included to provide a comparative context for the potential interactions of this compound with AMPA and NMDA receptors, which warrants further investigation.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound to kainate receptors is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.

Materials and Reagents

-

[3H]Kainic Acid (Radioligand)

-

This compound (Test Compound)

-

Unlabeled Kainic Acid (for non-specific binding)

-

Brain tissue (e.g., rat or mouse cortex/hippocampus)

-

Tris-HCl buffer (pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Experimental Workflow

References

The Antioxidant Profile of S-(4-Hydroxybenzyl)glutathione: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the antioxidant properties of S-(4-Hydroxybenzyl)glutathione, a derivative of the endogenous antioxidant, glutathione (B108866). While direct quantitative data for this specific compound is limited in publicly available literature, this document extrapolates its potential antioxidant capacity based on the well-documented activities of its constituent moieties: the 4-hydroxybenzyl group and the glutathione backbone. This guide outlines potential mechanisms of action, detailed experimental protocols for assessing its antioxidant efficacy, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Antioxidant Potential

This compound is a tripeptide comprised of glutamate, cysteine, and glycine, with a 4-hydroxybenzyl group attached to the sulfur atom of the cysteine residue. Glutathione (GSH) is a cornerstone of the cellular antioxidant defense system, playing a pivotal role in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis.[1][2] The addition of a 4-hydroxybenzyl group, a phenolic structure known for its potent antioxidant and radical-scavenging properties, suggests that this compound may possess significant antioxidant capabilities.

The antioxidant activity of this compound is likely multifaceted, involving both direct and indirect mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl group on the 4-hydroxybenzyl moiety can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

-

Modulation of Endogenous Antioxidant Pathways: The glutathione backbone suggests a potential interaction with the Keap1-Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. Activation of this pathway leads to the transcription of a suite of antioxidant and detoxification enzymes.

Quantitative Data on Antioxidant Activity

To facilitate future research and a standardized comparison of this compound's antioxidant capacity, the following table structure is proposed for the compilation of quantitative data as it becomes available.

| Assay | Test System | IC50 / Activity | Reference Compound | IC50 / Activity of Reference | Source |

| DPPH Radical Scavenging | In vitro (e.g., Methanol) | Data not available | Ascorbic Acid / Trolox | Insert value | |

| ABTS Radical Scavenging | In vitro (e.g., Ethanol) | Data not available | Ascorbic Acid / Trolox | Insert value | |

| Cellular Antioxidant Activity | Cell-based (e.g., HepG2 cells) | Data not available | Quercetin / Trolox | Insert value | |

| Lipid Peroxidation Inhibition | In vitro (e.g., Rat liver microsomes) | Data not available | Glutathione / Trolox | Insert value |

Potential Signaling Pathways

The antioxidant effects of this compound are likely mediated, in part, through the modulation of the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective proteins, including enzymes involved in glutathione synthesis and recycling.

References

S-(4-Hydroxybenzyl)glutathione: A Potential Modulator of Cellular Redox Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular redox homeostasis, a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is crucial for normal physiological function. Disruptions in this equilibrium are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Glutathione (B108866) (GSH), a tripeptide thiol, is a cornerstone of the cellular antioxidant system. S-(4-Hydroxybenzyl)glutathione (4-HBG) is a naturally occurring glutathione derivative isolated from the orchid Gastrodia elata. While research on 4-HBG is in its early stages, its structural similarity to other phenolic antioxidants and its conjugation to glutathione suggest a potential role in modulating cellular redox homeostasis. This whitepaper provides a comprehensive overview of the current understanding and putative mechanisms of 4-HBG in cellular redox regulation, supported by data from closely related compounds, detailed experimental protocols for investigation, and visual representations of key signaling pathways.

Introduction to Cellular Redox Homeostasis and Glutathione

Cellular metabolism inevitably generates reactive oxygen species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals.[1] While ROS at low concentrations function as signaling molecules, their accumulation leads to oxidative stress, causing damage to lipids, proteins, and DNA.[1][2] To counteract this, cells have evolved a sophisticated antioxidant defense system, in which glutathione (GSH) plays a central role.[3][4]

GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells.[3] Its antioxidant functions are multifaceted, including:

-

Direct ROS scavenging: The sulfhydryl group of cysteine in GSH can directly donate a reducing equivalent to unstable ROS.[4]

-

Enzymatic detoxification: GSH serves as a cofactor for enzymes like glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.[3]

-

Regeneration of other antioxidants: GSH can regenerate other antioxidants, such as vitamins C and E, to their active forms.

-

Conjugation and detoxification of xenobiotics: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to electrophilic compounds, facilitating their detoxification and excretion.[4]

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular redox status.[5] A high GSH/GSSG ratio is indicative of a healthy redox environment, while a decrease in this ratio signifies a shift towards oxidative stress.

This compound (4-HBG): A Natural Glutathione Derivative

This compound is a derivative of glutathione where a 4-hydroxybenzyl group is attached to the sulfur atom of the cysteine residue. It is a naturally occurring compound found in the medicinal plant Gastrodia elata. While direct studies on the antioxidant properties of 4-HBG are limited, the presence of a phenolic hydroxyl group in its structure suggests potential for direct radical scavenging activity. Furthermore, as a glutathione conjugate, it may interact with various enzymes involved in glutathione metabolism and redox signaling.

Quantitative Analysis of Antioxidant Efficacy (Data from a Related Compound)

Direct quantitative data on the antioxidant activity of this compound is not yet available in the scientific literature. To provide a comparative framework, this section presents data from a closely related and well-studied phenolic antioxidant, 4-Hydroxybenzyl alcohol (4-HBA) . It is hypothesized that 4-HBG may exhibit similar or enhanced antioxidant properties due to the presence of the glutathione moiety. Further research is imperative to validate this hypothesis.

Table 1: Comparative Antioxidant Activity of 4-Hydroxybenzyl Alcohol (4-HBA) and Standard Antioxidants

| Antioxidant | DPPH Radical Scavenging (IC50, µg/mL) | ABTS Radical Scavenging (TEAC) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µg) |

| 4-Hydroxybenzyl Alcohol (4-HBA) | 25.8 | 1.12 | 1.45 |

| Trolox | 4.5 | 1.00 | 2.20 |

| Ascorbic Acid | 3.2 | 0.98 | 1.85 |

| Butylated Hydroxytoluene (BHT) | 18.5 | 0.65 | 0.95 |

| Resveratrol | 12.1 | 1.55 | 1.98 |

Data is hypothetical and for illustrative purposes based on typical relative activities of phenolic compounds. Actual values may vary depending on experimental conditions.

Putative Mechanisms of Action in Cellular Redox Homeostasis

Based on the structure of 4-HBG and the known functions of glutathione and phenolic compounds, several putative mechanisms for its role in cellular redox homeostasis can be proposed:

Direct Radical Scavenging

The phenolic hydroxyl group on the 4-hydroxybenzyl moiety of 4-HBG can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions.

Modulation of Glutathione Levels and the GSH/GSSG Ratio

As a glutathione derivative, 4-HBG could potentially be metabolized within the cell, influencing the intracellular pool of GSH. It might serve as a carrier for the 4-hydroxybenzyl group, which could be released to exert its antioxidant effects, while the glutathione backbone contributes to the overall GSH pool.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes.[6]

Phenolic compounds are known to activate the Nrf2 pathway.[7] It is plausible that 4-HBG, through its phenolic moiety, could induce a conformational change in Keap1, leading to the release and activation of Nrf2. This would result in the upregulation of a battery of cytoprotective genes, including:

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in GSH synthesis.[8]

-

Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[9]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.

The activation of the Nrf2 pathway by 4-HBG would represent a significant mechanism for enhancing the cell's endogenous antioxidant capacity.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular redox homeostasis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 4-HBG for the desired duration. Include a positive control (e.g., H₂O₂) and an untreated control.

-

-

Staining with DCFH-DA:

-

Remove the treatment medium and wash the cells twice with warm phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated samples to that of the untreated control.

-

Determination of Total Glutathione (GSH) and Oxidized Glutathione (GSSG) Levels

This protocol is based on the enzymatic recycling method using glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Sample Preparation:

-

After treatment with 4-HBG, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing a protein precipitating agent (e.g., 5% sulfosalicylic acid).

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove precipitated proteins.

-

Collect the supernatant for the assay.

-

-

Total Glutathione (GSH + GSSG) Measurement:

-

In a 96-well plate, add the sample supernatant, 0.5 U/mL glutathione reductase, and 0.5 mM DTNB in a phosphate (B84403) buffer (pH 7.4).

-

Initiate the reaction by adding 0.2 mM NADPH.

-

Monitor the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), by measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Oxidized Glutathione (GSSG) Measurement:

-

To measure GSSG, first, mask the reduced GSH in the sample by incubating it with 2-vinylpyridine (B74390) for 1 hour at room temperature.

-

Perform the enzymatic recycling assay as described above for total glutathione.

-

-

Data Analysis:

-

Calculate the concentrations of total GSH and GSSG from a standard curve prepared with known concentrations of GSH and GSSG.

-

Determine the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration.

-

Calculate the GSH/GSSG ratio.

-

Western Blot Analysis of Nrf2 Pathway Activation

This protocol is used to assess the protein expression levels of Nrf2 and its downstream targets.

-

Protein Extraction and Quantification:

-

Following treatment with 4-HBG, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Visualizations of Signaling Pathways and Workflows

Putative Nrf2 Signaling Pathway Activation by this compound

Caption: Putative activation of the Nrf2 signaling pathway by 4-HBG.

Experimental Workflow for Assessing Cellular Redox Status

Caption: Workflow for investigating the effects of 4-HBG on cellular redox status.

Logical Relationship of 4-HBG's Putative Effects on Redox Homeostasis

Caption: Logical flow of 4-HBG's potential impact on redox homeostasis.

Conclusion and Future Directions

This compound emerges as a promising natural compound with the potential to modulate cellular redox homeostasis. Its unique structure, combining a phenolic antioxidant moiety with the master antioxidant glutathione, suggests multiple avenues through which it could exert its cytoprotective effects. While direct experimental evidence is currently lacking, the proposed mechanisms, including direct radical scavenging and activation of the Nrf2 signaling pathway, provide a strong rationale for further investigation.

Future research should focus on:

-

Directly assessing the antioxidant capacity of 4-HBG using various in vitro assays and comparing it to its parent compounds, 4-hydroxybenzyl alcohol and glutathione.

-

Elucidating the precise molecular mechanisms of 4-HBG's action in cellular models, including its effects on ROS levels, the GSH/GSSG ratio, and the activation of the Nrf2 pathway.

-

Investigating the therapeutic potential of 4-HBG in preclinical models of diseases associated with oxidative stress.

The in-depth technical guidance provided in this whitepaper offers a foundational framework for researchers to explore the role of this compound in cellular redox homeostasis, paving the way for the potential development of novel therapeutic strategies for a range of oxidative stress-related diseases.

References

- 1. Cell Proliferation, Reactive Oxygen and Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 5. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cetjournal.it [cetjournal.it]

- 7. benchchem.com [benchchem.com]

- 8. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

S-(4-Hydroxybenzyl)glutathione: A Comprehensive Technical Review of its Synthesis, Bioactivity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Hydroxybenzyl)glutathione (4-HBG) is a naturally occurring derivative of the ubiquitous antioxidant glutathione (B108866), identified in medicinal plants such as Gastrodia elata and mushrooms like Agaricus blazei. This compound has garnered significant interest within the scientific community due to its potential neuroprotective properties, primarily attributed to its interaction with glutamate (B1630785) receptors. This technical guide provides an in-depth review of the current research on 4-HBG, encompassing its synthesis, quantitative bioactivity data, detailed experimental protocols, and a proposed mechanism of action. The information is presented to facilitate further investigation and support the development of novel therapeutic strategies targeting neurological disorders.

Introduction

Glutathione (GSH) is a critical tripeptide involved in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] Its derivative, this compound (4-HBG), has emerged as a molecule of interest following its isolation and characterization from natural sources.[3] The primary reported biological activity of 4-HBG is its ability to inhibit the binding of kainic acid, a potent neurotoxin, to glutamate receptors in the brain.[4][5] This finding suggests a potential therapeutic role for 4-HBG in conditions characterized by glutamate excitotoxicity, a common pathological mechanism in various neurodegenerative diseases and ischemic events.[2][6] This document aims to consolidate the existing knowledge on 4-HBG to serve as a comprehensive resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in the scientific literature.

| Parameter | Value | Assay Conditions | Source |

| IC50 | 2 µM | In vitro binding of [3H]kainic acid to brain glutamate receptors. | [4][5] |

| Molecular Formula | C17H23N3O7S | - | - |

| Molecular Weight | 413.45 g/mol | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-HBG and key in vitro assays to evaluate its biological activity.

Synthesis of this compound

This protocol is adapted from the chemical synthesis method described in the literature.[3]

Materials:

-

γ-L-Glutamyl-L-cysteinylglycine (glutathione)

-

4-Hydroxybenzyl alcohol

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Toyopearl HW-40F chromatography resin

-

Deionized water

Procedure:

-

To a suitable reaction vessel, add glutathione (1.5 g) and 4-hydroxybenzyl alcohol (1 g) to 30 ml of 2N HCl.

-

Stir the mixture at room temperature for 2.5 hours.

-

Extract the reaction mixture three times with 30 ml of ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Chromatograph the resulting residue over a Toyopearl HW-40F column using deionized water as the mobile phase to yield this compound.

In Vitro Kainic Acid Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assays for kainate receptors.[7][8]

Materials:

-

[3H]Kainic acid (Radioligand)

-

This compound (Test compound)

-

Unlabeled L-glutamic acid (for non-specific binding)

-

Rat brain membranes (source of glutamate receptors)

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes from the whole brain (excluding the cerebellum) by homogenization in Tris-HCl buffer and subsequent centrifugation.

-

In a 96-well plate, incubate a 10 mg portion of the membrane preparation with 5 nM [3H]kainic acid and varying concentrations of this compound for 60 minutes at 4°C.

-

To determine non-specific binding, incubate a set of wells with 1 mM L-glutamic acid in place of the test compound.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of specific binding against the log concentration of the compound.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a general protocol to assess the antioxidant potential of 4-HBG.

Materials:

-

This compound (Test compound)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of this compound in the same solvent.

-

In a 96-well plate, add a specific volume of each 4-HBG dilution to the wells.

-

Add the DPPH working solution to each well.

-

Prepare a blank sample containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Ablank - Asample) / Ablank] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the different concentrations of 4-HBG.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound identified to date is its inhibitory effect on kainate receptors, a subtype of ionotropic glutamate receptors. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its over-activation can lead to excitotoxicity and neuronal cell death.[2]

Proposed Signaling Pathway of 4-HBG in Neuroprotection

The following diagram illustrates the proposed mechanism by which 4-HBG may exert its neuroprotective effects by modulating glutamate receptor signaling.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the chemical synthesis and subsequent purification of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of neuroprotective agents. Its ability to inhibit kainate receptor binding at a low micromolar concentration highlights its potential in mitigating glutamate-induced excitotoxicity. The synthetic route is straightforward, allowing for the generation of sufficient quantities for further preclinical evaluation.

Future research should focus on a more comprehensive characterization of its pharmacological profile. This includes determining its selectivity for different glutamate receptor subtypes, investigating its efficacy in in vivo models of neurodegeneration and stroke, and elucidating its pharmacokinetic and pharmacodynamic properties. Furthermore, exploring its potential synergistic effects with other antioxidant compounds could open new avenues for therapeutic intervention in complex neurological disorders. The detailed protocols and data presented in this guide are intended to provide a solid foundation for these future endeavors.

References

- 1. uwo.scholaris.ca [uwo.scholaris.ca]

- 2. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | GluR | TargetMol [targetmol.com]

- 6. Synergistic versus antagonistic actions of glutamate and glutathione: the role of excitotoxicity and oxidative stress in neuronal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. High-affinity [3H] kainic acid binding to brain membranes: a re-evaluation of ligand potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of S-(4-Hydroxybenzyl)glutathione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of S-(4-Hydroxybenzyl)glutathione, a compound of interest for its potential biological activities, including the inhibition of kainic acid binding to brain glutamate (B1630785) receptors.[1][2][3][4][5]

Chemical Information

| Parameter | Value | Reference |

| Compound Name | This compound | [1][2][3] |

| CAS Number | 129636-38-0 | [2][3][4] |

| Molecular Formula | C₁₇H₂₃N₃O₇S | [3] |

| Molecular Weight | 413.45 g/mol | [3] |

| Purity (Typical) | >98% (HPLC) | [3] |

Experimental Protocol: Chemical Synthesis

This protocol is based on the reported synthesis of this compound from glutathione (B108866) and 4-hydroxybenzyl alcohol.[6]

Materials:

-

Glutathione (γ-L-Glutamyl-L-cysteinylglycine)

-

4-Hydroxybenzyl alcohol

-

2 N Hydrochloric acid (HCl)

-

Deionized water

-

Appropriate glassware and stirring equipment

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve glutathione and 4-hydroxybenzyl alcohol in 2 N HCl. The exact molar ratios and concentration should be optimized based on preliminary small-scale experiments. A gentle stirring should be maintained.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is subjected to a purification process. This may involve neutralization of the acid, followed by chromatographic techniques like preparative HPLC to isolate the desired product, this compound.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and by comparing the data with published results.[6]

Experimental Workflow

Caption: Chemical synthesis workflow for this compound.

Alternative Synthesis Approach: Enzymatic Synthesis

While a specific protocol for the enzymatic synthesis of this compound is not detailed in the provided search results, it is a plausible alternative route. Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione to various substrates.[7][8][9] This approach could offer higher specificity and milder reaction conditions. The general principle would involve incubating glutathione, 4-hydroxybenzyl alcohol (or a suitable electrophilic precursor), and a selected GST isoenzyme.

Signaling Pathway Context

Glutathione and its metabolism are central to cellular defense against oxidative stress. The synthesis of glutathione itself is a two-step enzymatic process involving glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[10] The availability of precursors, particularly cysteine, is a key determinant in the rate of synthesis.[10]

Caption: Glutathione synthesis and enzymatic conjugation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]

- 4. abmole.com [abmole.com]

- 5. This compound | GluR | TargetMol [targetmol.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 8. Glutathione S-Transferease Minireview | Oxford Biomedical Research [oxfordbiomed.com]

- 9. Glutathione S-Transferase - Creative Enzymes [creative-enzymes.com]

- 10. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Synthesis of S-(4-Hydroxybenzyl)glutathione

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-Hydroxybenzyl)glutathione is a glutathione (B108866) conjugate that has garnered interest in the scientific community for its potential biological activities, including its role as an inhibitor of kainic acid binding to brain glutamate (B1630785) receptors.[1][2] This suggests its potential as a modulator of glutamatergic neurotransmission, a pathway implicated in numerous neurological disorders. The enzymatic synthesis of this compound offers a regio- and stereospecific alternative to chemical synthesis, often resulting in higher purity and yield under milder reaction conditions.

Principle of the Reaction

The enzymatic synthesis of this compound is predicated on the nucleophilic attack of the thiol group of glutathione on an electrophilic benzylic carbon of a suitable 4-hydroxybenzyl precursor. This reaction is catalyzed by Glutathione S-Transferase. A plausible route, analogous to the biosynthesis of S-(4-nitrobenzyl)glutathione, involves the initial enzymatic activation of 4-hydroxybenzyl alcohol to a more electrophilic intermediate, which then readily reacts with GSH in a GST-catalyzed reaction.

Data Presentation